(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Overview
Description
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a chemical compound with the molecular formula C6H8N4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an aldehyde or ketone, followed by cyclization to form the triazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
®-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol: The enantiomer of the compound, which may have different biological properties.
Uniqueness
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is unique due to its specific stereochemistry and the presence of the methanol group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(5S)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLMNNIODAMXJU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=NN2[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728269 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190392-80-3 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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